molecular formula C8H7NO2 B193458 3-Hydroxy-4-methoxybenzonitrile CAS No. 52805-46-6

3-Hydroxy-4-methoxybenzonitrile

Cat. No.: B193458
CAS No.: 52805-46-6
M. Wt: 149.15 g/mol
InChI Key: ASQHIJLQYYFUDN-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO2. It is also known by its IUPAC name, this compound. This compound is characterized by a benzene ring substituted with a hydroxyl group (-OH) at the third position, a methoxy group (-OCH3) at the fourth position, and a nitrile group (-CN) at the first position. It is a derivative of benzonitrile and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxy-4-cyanobenzaldehyde.

    Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-4-methoxybenzylamine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxy-4-cyanobenzaldehyde

    Reduction: 3-Hydroxy-4-methoxybenzylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

3-Hydroxy-4-methoxybenzonitrile serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its structural features make it valuable for creating derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits antimicrobial and antioxidant properties . Studies suggest that it may interact with biological targets such as enzymes and receptors, potentially leading to therapeutic applications .

Medicine

Ongoing research is focused on its potential as a building block for drug development . The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, derivatives of this compound have shown promise in treating various diseases due to their biological activity .

Industrial Applications

The compound is utilized in the production of dyes, pigments , and other specialty chemicals. Its chemical reactivity makes it suitable for various formulations in the chemical industry .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound across various cancer cell lines. In vitro experiments demonstrated that this compound can inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent.

Antioxidant Properties

Research has documented the antioxidant capabilities of this compound, highlighting its ability to scavenge free radicals and inhibit oxidative stress pathways. This property may contribute to its therapeutic effects in preventing cellular damage associated with aging and chronic diseases .

Data Tables

Application AreaSpecific UseNotes
ChemistryIntermediate for organic synthesisKey role in developing pharmaceuticals
BiologyAntimicrobial and antioxidant studiesPotential therapeutic applications
MedicineDrug development building blockOngoing research into derivative efficacy
IndustryProduction of dyes and pigmentsImportant for specialty chemical formulations

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzonitrile: Similar structure but with the hydroxyl and methoxy groups swapped.

    3-Hydroxy-4-methoxybenzaldehyde (Vanillin): Similar structure but with an aldehyde group instead of a nitrile group.

    3-Hydroxy-4-methoxybenzylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

3-Hydroxy-4-methoxybenzonitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, along with the nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

3-Hydroxy-4-methoxybenzonitrile, also known by its IUPAC name, is an organic compound with the molecular formula C8H7NO2. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzene ring substituted with:

  • A hydroxyl group (-OH) at the third position
  • A methoxy group (-OCH3) at the fourth position
  • A nitrile group (-CN) at the first position

This unique arrangement of functional groups contributes to its distinct chemical reactivity and potential biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways .

Antioxidant Activity

Research indicates that this compound can inhibit oxidative stress pathways. For instance, it has been shown to reduce lipid peroxidation and enhance the activity of antioxidant enzymes in vitro .

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition at varying concentrations. For example, in one study, it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundHydroxyl, methoxy, and nitrile groupsAntioxidant, antimicrobial
4-Hydroxy-3-methoxybenzonitrileHydroxyl and methoxy groups swappedModerate antioxidant properties
3-Hydroxy-4-methoxybenzaldehyde (Vanillin)Aldehyde instead of nitrile groupStrong antioxidant properties

This table illustrates how structural differences influence the biological activities of these compounds. Notably, while vanillin is recognized for its potent antioxidant effects, this compound offers a unique profile due to its nitrile functionality.

Case Studies and Research Findings

  • Antioxidant Study : In a controlled experiment assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce oxidative stress markers in human cell lines. The study utilized assays such as DPPH radical scavenging and ABTS radical cation decolorization .
  • Antimicrobial Efficacy : A study published in Pharmaceuticals investigated the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth, suggesting potential applications in developing new antimicrobial agents .
  • Mechanistic Insights : Research exploring the interaction of this compound with cellular targets revealed that it can modulate enzyme activity related to oxidative stress response pathways. This modulation is crucial for its protective effects against cellular damage .

Q & A

Basic Questions

Q. How is 3-Hydroxy-4-methoxybenzonitrile structurally identified and characterized in laboratory settings?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H NMR (400 MHz, MeOD): Peaks at δ 7.17 (dd, J = 8.3, 2.1 Hz), 7.05 (d, J = 2.1 Hz), 7.01 (d, J = 8.4 Hz), and 3.90 (s, OCH3).
  • 13C NMR (101 MHz, MeOD): Signals at δ 153.3, 148.4, 126.1, 120.2, 119.0, 112.9, 104.7, 56.5.
  • Mass Spectrometry (70 eV): m/z 149 [M]⁺ (71%), 134 (100%), 106 (66%).
    These data align with literature reports for unambiguous identification .

Q. What are the common synthetic routes for preparing this compound?

  • Methodological Answer : Two validated approaches include:

Electrochemical Hydroxylation : Performed in continuous flow at 150 mA for 66.6 minutes, yielding 20% after silica gel chromatography .

Alkylation-Protected Synthesis : Starting from this compound, benzylation with benzyl bromide/K2CO3 in ACN achieves 93% yield for intermediate derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Classified as a regulated substance (e.g., Japanese 劇物III), it requires:

  • Use of PPE (gloves, goggles, lab coat).
  • Prohibition of ingestion/inhalation.
  • Storage in labeled, airtight containers away from oxidizers .

Advanced Research Questions

Q. How can electrochemical synthesis yields of this compound be optimized?

  • Methodological Answer : Key parameters include:

  • Current Density : 150 mA balances reaction rate and byproduct formation.
  • Reaction Time : 66.6 minutes minimizes over-oxidation.
  • Purification : Gradient flash chromatography (2–15% EtOAc in PE:DCM) improves recovery .
    Comparative studies suggest solvent choice (e.g., MeOH vs. DMF) impacts steric hindrance from methoxy/hydroxy groups .

Q. What analytical challenges arise in structural elucidation, and how are they resolved?

  • Methodological Answer : Challenges include distinguishing positional isomers (e.g., 3-hydroxy-4-methoxy vs. 4-hydroxy-3-methoxy). Solutions:

  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and carbon-proton correlations.
  • High-Resolution MS : Confirms molecular formula (C8H7NO2, [M]⁺ = 149.0477).
  • X-ray Crystallography : Resolves ambiguities in solid-state configurations .

Q. How does this compound function in kinase inhibitor development?

  • Methodological Answer : As a precursor in deoxycytidine kinase inhibitors:

Alkylation : Reacts with 1-bromo-2-fluoroethane/K2CO3 in DMF (99% yield).

Thioamide Formation : Treated with ammonium sulfide to introduce sulfur moieties.

Cyclization : Generates heterocyclic cores for bioactivity testing .

Q. What role does this compound play in pharmaceutical impurity profiling?

  • Methodological Answer : As Gefitinib Impurity 50 , it is monitored via:

  • HPLC-MS : Using C18 columns and acetonitrile/water gradients.
  • Limit Tests : Quantification at ppm levels ensures compliance with ICH guidelines .

Q. How do substituent electronic effects influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : The methoxy group (-OCH3) acts as an electron-donating group, directing electrophilic attack to the ortho and para positions relative to the hydroxyl group. Example:

  • Benzylation : Benzyl bromide selectively reacts at the hydroxyl group’s para position (sterically accessible), achieving 93% yield .

Properties

IUPAC Name

3-hydroxy-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQHIJLQYYFUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406725
Record name 3-hydroxy-4-methoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52805-46-6
Record name 3-Hydroxy-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52805-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydroxy-4-methoxybenzonitrile
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Record name 3-Hydroxy-4-methoxybenzonitrile
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Synthesis routes and methods I

Procedure details

3-Hydroxy-4-methoxybenzaldehyde (36.7 kg) and sodium formate (30.6 kg) were added to formic acid (96%, 204 kg) and the resultant mixture was heated to approximately 85° C. Hydroxylamine sulphate (21.6 kg) was added in eight equal portions at 30 minute intervals and the mixture was heated to 85° C. for 5 hours. The resultant mixture was cooled to approximately 25° C. and added to a solution of sodium chloride (140 kg) in water (700 liters). The resultant solid was collected by filtration, washed with water and dried to give 3-hydroxy-4-methoxybenzonitrile (34 kg, 94%; Chemical Abstracts Registry Number 5280546-6).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

First, a mixture of 3-hydroxy-4-methoxy benzaldehyde (25 g, 164.3 mmol), hydroxylamine hydrochloride (13.7 g, 197.2 mmol), and acetic acid sodium salt (27 g, 328.6 mmol) in acetic acid (200 ml) was refluxed overnight. After cooling, the acetic acid was evaporated under reduced pressure. Water was added to the residue and the resulting precipitate was collected by filtration. The crude product was recrystalized to give 3-hydroxy-4-methoxy benzonitrile. (23.54 g, 96%)
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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